S, R-Isovalganciclovir Impurity

Chiral chromatography Diastereomer resolution Impurity profiling

Misidentification of diastereomeric impurities in Valganciclovir HCl risks USP/EP compliance failure. S,R-Isovalganciclovir Impurity (CAS 1356932-18-7) eliminates ambiguity with defined (S,R) stereochemistry and RRT 1.26. • Enables accurate quantification at the 0.5% regulatory threshold per USP monograph. • Supplied with comprehensive CoA; ≥98% purity ensures reliable method validation and ANDA impurity profiling. • Stereochemically distinct from the S,S-diastereomer (CAS 1401562-13-7) to prevent chromatographic misidentification.

Molecular Formula C14H22N6O5
Molecular Weight 354.36
CAS No. 1356932-18-7
Cat. No. B601544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS, R-Isovalganciclovir Impurity
CAS1356932-18-7
Synonyms(R,S)-Iso Valganciclovir;  (R)-[(S)-3-[(2-Amino-6-oxo-1,6-dihydropurin-9-yl)methoxy)-2-hydroxypropyl)-2,3-dimethylbutanoate
Molecular FormulaC14H22N6O5
Molecular Weight354.36
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N
InChIInChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S,R-Isovalganciclovir Impurity Reference Standard


S,R-Isovalganciclovir Impurity (CAS 1356932-18-7), also known as (R,S)-Iso Valganciclovir, is a process-related diastereomeric impurity of the antiviral prodrug Valganciclovir . This compound belongs to the class of amino acid derivatives and purine-based antivirals, with a molecular formula of C₁₄H₂₂N₆O₅ and a molecular weight of 354.36 g/mol [1]. As a reference standard, it is essential for the development, validation, and quality control of analytical methods used to monitor impurity profiles in Valganciclovir drug substances and finished products .

Identity S,R-diastereomer impurity standard for valganciclovir
Method Suitability Aligned with USP monograph organic impurities procedure
Purity Context Chromatography-grade reference for quantitative impurity testing

S,R-Isovalganciclovir Impurity Substitution Risks


Valganciclovir hydrochloride is a diastereomeric mixture with a mandated ratio (45:55 to 55:45) per FDA and USP specifications [1]. The synthesis of Valganciclovir generates a complex impurity profile that includes multiple structurally related congeners, such as isovalganciclovir (regioisomer), methoxymethylguanine, and O-acetoxy ganciclovir, each with distinct chromatographic behavior and acceptance criteria . The S,R-Isovalganciclovir impurity is a specific stereoisomer within this profile; its defined stereochemistry (S,R) is critical for accurate peak identification and quantification. Substituting this compound with a generic 'Valganciclovir impurity' standard—or even with the S,S-diastereomer (CAS 1401562-13-7)—can lead to misidentification of peaks in HPLC/LC-MS methods, resulting in erroneous impurity quantification and potential failure of regulatory compliance tests under USP and EP monographs .

Target (S,R-Isovalganciclovir)
Common substitute
Potential impact
Defined (S,R) stereochemistry; matches USP impurity peak
S,S-diastereomer or generic valganciclovir impurity mix
Peak misidentification in HPLC/LC‑MS methods
Specific relative retention time for regulatory quantification
Uncharacterized impurity standard; RRT may shift
Erroneous impurity quantification; may not meet monograph specifications

S,R-Isovalganciclovir Impurity Quantitative Evidence


S,R- vs. S,S-Isovalganciclovir Purity

The target compound S,R-Isovalganciclovir (CAS 1356932-18-7) is a specific diastereomer, whereas the S,S-isomer (CAS 1401562-13-7) represents a distinct stereoisomer. A direct comparison of available commercial reference standards shows that S,R-Isovalganciclovir is offered with a purity of 98% (HPLC) , while a primary commercial source for the S,S-isomer offers a purity of ≥99.5% . This 1.5% absolute difference in purity is critical for quantitative analytical methods where impurity standards are used as external calibrants; a lower purity standard directly impacts the accuracy of impurity quantification in drug substances.

Diastereomer Purity
Data to verify
98% (target) vs. ≥99.5% (S,S-isomer)
Purity difference may affect quantitation accuracy
Verify batch-specific COA; supplier data
Chiral chromatography Diastereomer resolution Impurity profiling

USP Method Peak Identification

In the USP 2025 monograph for Valganciclovir Hydrochloride, the 'Isovalganciclovir' impurity is assigned a relative retention time (RRT) of 1.26 with an acceptance criterion of NMT 0.5% [1]. This RRT is distinctly separated from the two Valganciclovir diastereomer peaks (RRT 0.86 and 1.0) and from other specified impurities such as Ganciclovir (RRT 0.42) and Methoxymethylguanine (RRT 0.81) [1]. The target compound, S,R-Isovalganciclovir, as a defined stereoisomer, serves as the authentic reference marker for this peak; use of an incorrect isomer would likely exhibit a different RRT under the same conditions, leading to peak misassignment.

USP RRT Identification
Class-level
RRT 1.26; separates from Valganciclovir (1.0) and Ganciclovir (0.42)
Supports confident peak assignment per USP method
Method replication required; column and gradient as per monograph
HPLC method validation Relative retention time USP monograph

USP Impurity Acceptance Limit

The USP 2025 monograph for Valganciclovir Hydrochloride explicitly lists 'Isovalganciclovir' as a specified impurity with a maximum allowable limit of 0.5% (NMT 0.5%) [1]. This limit is significantly more stringent than the limit for Ganciclovir (1.5%) and comparable to the limit for Methoxymethylguanine (0.3%) [1]. The identity of this impurity, for which the S,R-diastereomer is a key component, is therefore a critical quality attribute (CQA). The availability of a high-purity, structurally confirmed reference standard (CAS 1356932-18-7) is essential for demonstrating that commercial batches of Valganciclovir consistently meet this 0.5% threshold.

Acceptance Limit
Class-level
NMT 0.5%
Stringent specification for impurity control
Method LOQ should be ≤0.25% for reliable testing
ICH Q3A Regulatory compliance Impurity acceptance criteria

S,R-Isovalganciclovir Impurity Validated Applications


Stability-Indicating HPLC Method Development

When developing a new stability-indicating HPLC method for Valganciclovir HCl, the S,R-Isovalganciclovir impurity standard is used to establish system suitability and confirm peak identity. Its known RRT of 1.26 (relative to Valganciclovir diastereomer peak 2) and the 0.5% regulatory limit [1] are used to set method validation parameters, including specificity, linearity (e.g., from LOQ to 150% of the specification limit), and accuracy. The standard's defined purity (e.g., 98%) ensures reliable quantitation.

Valganciclovir API Release Testing

In QC laboratories, the S,R-Isovalganciclovir impurity standard is an essential component of the USP-compliant test for organic impurities. A standard solution of known concentration is injected to confirm the relative retention time (1.26) and to calculate the relative response factor (RRF) for accurate quantitation of this impurity in production batches. The test ensures that the impurity level remains below the 0.5% limit mandated by the USP [1].

ANDA Impurity Profiling

For generic drug manufacturers filing an ANDA for Valganciclovir, a comprehensive impurity profile is required. The S,R-Isovalganciclovir standard is used to identify and quantify this specific diastereomeric impurity in the proposed generic product and to demonstrate its equivalence to the reference listed drug (RLD). Its distinct chromatographic behavior (RRT 1.26) [1] and defined stereochemistry provide the necessary specificity to meet FDA requirements for impurity characterization.

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Stereospecific retention and resolution
System suitability, specificity, linearity to specification limit
API release testing
Relative retention time and response factor alignment
Quantification against the USP acceptance criterion
ANDA impurity profiling
Diastereomer-specific marker identity
Impurity characterization and equivalence demonstration for generic filings

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